molecular formula C6H7ClN2S B1288900 4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride CAS No. 203792-25-0

4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride

Cat. No. B1288900
CAS RN: 203792-25-0
M. Wt: 174.65 g/mol
InChI Key: DUNNSMPSOCGFDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-(Aminomethyl)thiophene-2-carbonitrile hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss various thiophene derivatives and their synthesis, which can provide insights into the chemical behavior and properties of related compounds. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of thiophene derivatives often involves multi-component reactions, as seen in the catalyst-free synthesis of 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives in water . The Gewald synthesis technique is another common method used to synthesize thiophene derivatives, such as 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile . Additionally, one-pot synthesis methods have been developed for the efficient production of thiophene derivatives, which can involve the use of reagents like O-ethyl thioformate .

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For instance, the crystal structure of 3-amino-5,6-dimethyl-2-nitrobiphenyl-4-carbonitrile shows that the substituents can be nearly coplanar with the connected benzene ring, while larger groups like the nitro group can cause twisting . The conformational polymorphism observed in 5-methyl-2-[(4-methyl-2-nitrophenyl)amino]-3-thiophenecarbonitrile demonstrates the potential for multiple stable forms .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including Knoevenagel condensation, Vilsmeier-Haack reactions, and reactions with organic reagents to form Schiff bases, imides, and other heterocyclic compounds . These reactions are often used to synthesize novel compounds with potential pharmacological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with other molecules. Hydrogen bonding and π-π stacking interactions are common in the crystal structures of these compounds, which can influence their solubility and crystallization behavior . The optical properties, such as absorption and fluorescence, can also vary depending on the substituents and the solvent used .

Scientific Research Applications

Synthesis and Characterization

Thiophene derivatives are synthesized through various chemical reactions, with their structure and properties characterized using techniques such as NMR, single-crystal X-ray diffraction, and FT-IR. For instance, a study by Çoruh et al. (2005) prepared a thiophene derivative, demonstrating its potential pharmacological activity through structural analysis, including hydrogen bonding and C—H⋯π interactions (Çoruh et al., 2005). Similarly, Yildiz et al. (2017) obtained thiophene-based imine compounds, investigating their structural, electrochemical, photophysical, and thermal properties (Yildiz et al., 2017).

Pharmacological Potential

Thiophene derivatives exhibit a range of biological activities, including antibacterial and antitubercular properties. Khan et al. (2013) synthesized a series of thiophene-3-carbonitrile-containing Schiff bases, showing significant antibacterial activity compared to standard drugs (Khan et al., 2013). Obu et al. (2021) characterized a thiophene-3-carbonitrile derivative, highlighting its potential as an anti-tubercular agent through molecular docking simulations and ADMET predictions (Obu et al., 2021).

Industrial Applications

In addition to pharmacological uses, thiophene derivatives have been explored for their potential in industrial applications, such as corrosion inhibition and as disperse dyes. Motawea and Abdelaziz (2015) investigated two pyrazole derivatives, including a thiophene-3-carbonitrile compound, as corrosion inhibitors for carbon steel, showing promising results in acidic solutions (Motawea & Abdelaziz, 2015). Sabnis and Rangnekar (1989) synthesized azo dyes from thiophene-3-carbonitrile derivatives, reporting good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier . The MSDS contains information about the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

properties

IUPAC Name

4-(aminomethyl)thiophene-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S.ClH/c7-2-5-1-6(3-8)9-4-5;/h1,4H,2,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNNSMPSOCGFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CN)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619087
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

203792-25-0
Record name 4-(Aminomethyl)thiophene-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 203792-25-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.